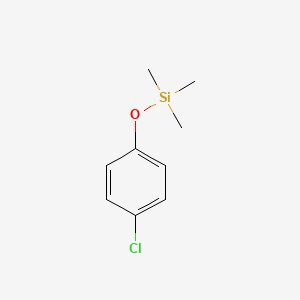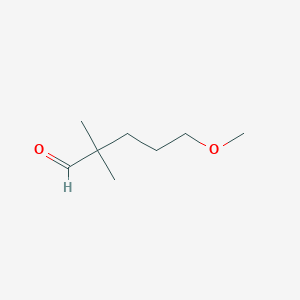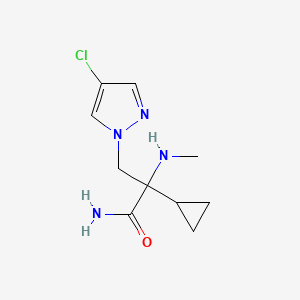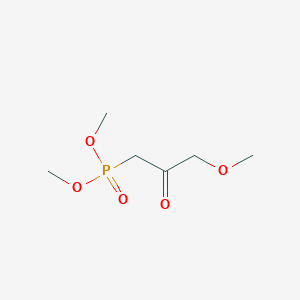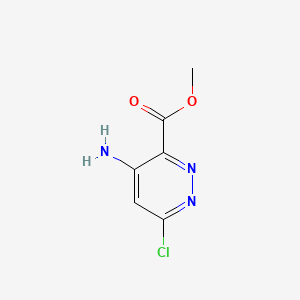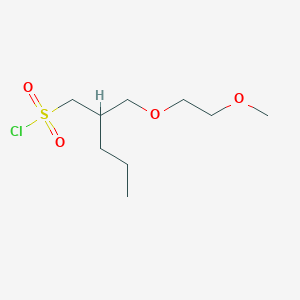
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H19ClO4S and a molecular weight of 258.76 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride typically involves the reaction of 2-((2-Methoxyethoxy)methyl)pentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonic acid+SOCl2→2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride+SO2+HCl
Analyse Chemischer Reaktionen
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Reduction: It can be reduced to the corresponding sulfinyl chloride under specific conditions.
Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents like lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Bioconjugation: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups, which can enhance their stability and solubility.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride involves the formation of a sulfonyl chloride group, which is highly reactive towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This reactivity is exploited in various chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride: Similar in structure but with an ethoxy group instead of a methoxy group.
2-((2-Methoxyethoxy)ethane-1-sulfonyl chloride: Similar in structure but with an ethane backbone instead of a pentane backbone.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce sulfonyl groups into various molecules, making it a valuable intermediate in organic synthesis and bioconjugation.
Eigenschaften
Molekularformel |
C9H19ClO4S |
|---|---|
Molekulargewicht |
258.76 g/mol |
IUPAC-Name |
2-(2-methoxyethoxymethyl)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-3-4-9(8-15(10,11)12)7-14-6-5-13-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
CFRGTIGJYPNMOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(COCCOC)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


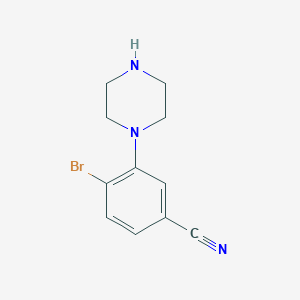
![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)
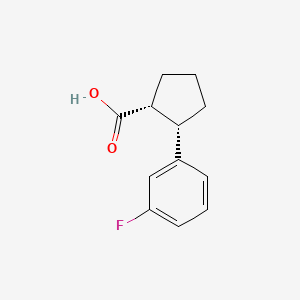
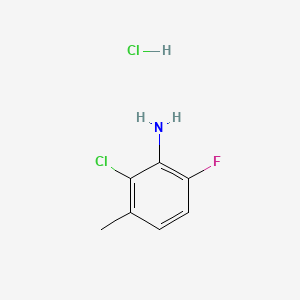
![rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B15299698.png)
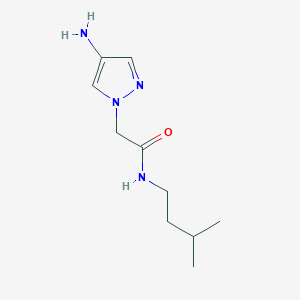
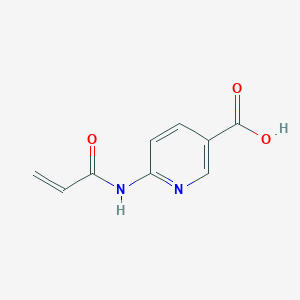
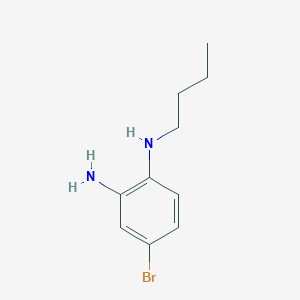
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
